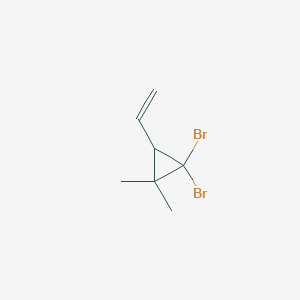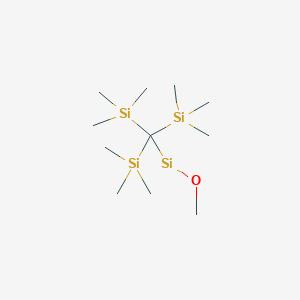
Acetic acid;(3-cyclohexyloxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(3-cyclohexyloxyphenyl)methanol is a chemical compound that combines the properties of acetic acid and (3-cyclohexyloxyphenyl)methanol Acetic acid is a well-known carboxylic acid with a pungent odor and is widely used in various industries (3-cyclohexyloxyphenyl)methanol is an organic compound that features a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-cyclohexyloxyphenyl)methanol can be achieved through several methods. One common approach involves the esterification of acetic acid with (3-cyclohexyloxyphenyl)methanol under acidic conditions. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol. This process, known as the Monsanto process, involves the reaction of methanol with carbon monoxide in the presence of a rhodium or iridium catalyst. The resulting acetic acid can then be reacted with (3-cyclohexyloxyphenyl)methanol to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(3-cyclohexyloxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;(3-cyclohexyloxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(3-cyclohexyloxyphenyl)methanol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (3-cyclohexyloxyphenyl)methanol moiety can interact with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household applications.
(3-cyclohexyloxyphenyl)methanol: An organic compound with a similar structure but lacking the acetic acid component.
Uniqueness
Acetic acid;(3-cyclohexyloxyphenyl)methanol is unique due to its combination of acetic acid and (3-cyclohexyloxyphenyl)methanol, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to its individual components.
Properties
CAS No. |
67698-57-1 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
acetic acid;(3-cyclohexyloxyphenyl)methanol |
InChI |
InChI=1S/C13H18O2.C2H4O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;1-2(3)4/h4-5,8-9,12,14H,1-3,6-7,10H2;1H3,(H,3,4) |
InChI Key |
GIBLJYYJEUDOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCC(CC1)OC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


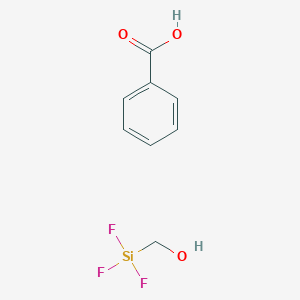
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
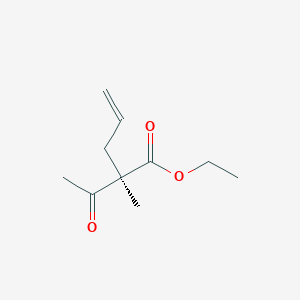
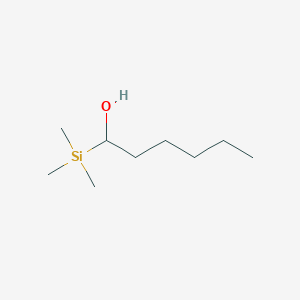
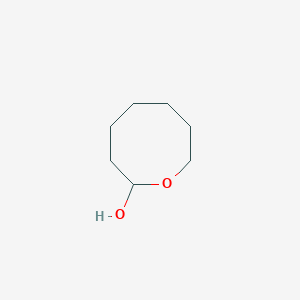
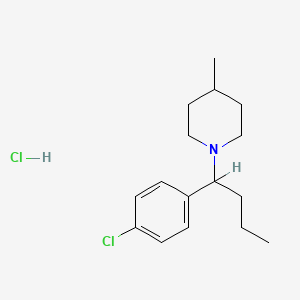

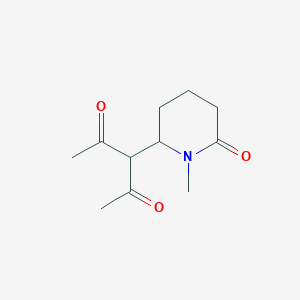
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
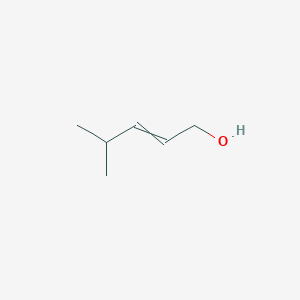
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
